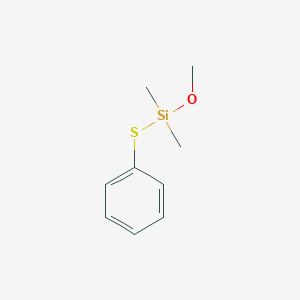
Methoxy(dimethyl)(phenylsulfanyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(dimethyl)(phenylsulfanyl)silane is an organosilicon compound characterized by the presence of a methoxy group, two methyl groups, and a phenylsulfanyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)(phenylsulfanyl)silane can be synthesized through several methods, including the reaction of phenylsulfanyl chloride with dimethylmethoxysilane in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chloride group by the methoxysilane group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with phenylsulfanyl groups.
Analyse Des Réactions Chimiques
Types of Reactions: Methoxy(dimethyl)(phenylsulfanyl)silane undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various bases and nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler silanes.
Substitution: Silanes with different functional groups.
Applications De Recherche Scientifique
Methoxy(dimethyl)(phenylsulfanyl)silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of methoxy(dimethyl)(phenylsulfanyl)silane involves the formation of strong covalent bonds with substrates through the silicon atom. The methoxy group can hydrolyze to form silanols, which then react with surface hydroxyl groups to form stable Si-O-Si linkages . This process is crucial for its applications in surface modification and adhesion.
Comparaison Avec Des Composés Similaires
- Methoxy(dimethyl)(phenyl)silane
- Methoxy(dimethyl)(methylsulfanyl)silane
- Ethoxy(dimethyl)(phenylsulfanyl)silane
Comparison: Methoxy(dimethyl)(phenylsulfanyl)silane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties such as enhanced reactivity towards oxidation and the ability to form strong bonds with various substrates . This makes it particularly valuable in applications requiring robust surface modifications and chemical stability.
Propriétés
Numéro CAS |
58666-68-5 |
|---|---|
Formule moléculaire |
C9H14OSSi |
Poids moléculaire |
198.36 g/mol |
Nom IUPAC |
methoxy-dimethyl-phenylsulfanylsilane |
InChI |
InChI=1S/C9H14OSSi/c1-10-12(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
RWSSQOTVTGJRKN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)
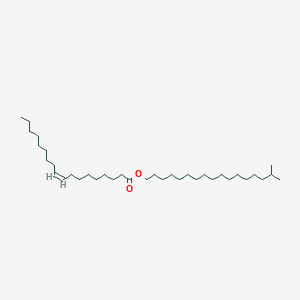
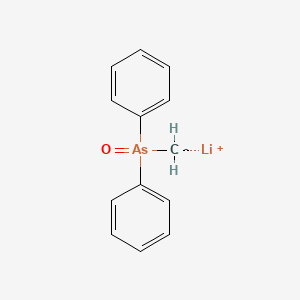
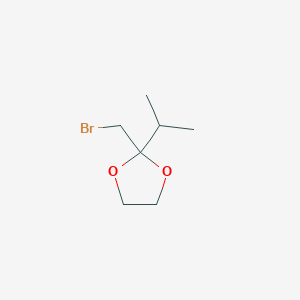

![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)
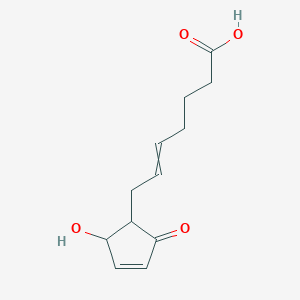
![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)

![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)
